molecular formula C7H6ClN5O B1640534 1-(2-Amino-6-chloro-9H-purin-9-yl)ethanone

1-(2-Amino-6-chloro-9H-purin-9-yl)ethanone

Cat. No. B1640534
M. Wt: 211.61 g/mol
InChI Key: GFYVWLSUWPYDTJ-UHFFFAOYSA-N
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Patent
US07307167B2

Procedure details

2-Amino-6-chloropurine (150 g, 0.89 mol) and acetic anhydride (108 g, 1.06 mol) were added to N,N-dimethylacetamide (350 ml), and the mixture was heated to 50-60° C. and stirred for 4 hr. The reaction mixture was cooled and filtrated. The obtained crystals were washed with isopropanol (400 ml) and dried at 80° C. under reduced pressure to give 9-acetyl-2-amino-6-chloropurine as a pale-yellow powder (187 g, yield 99.0%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>CN(C)C(=O)C>[C:12]([N:8]1[CH:7]=[N:6][C:5]2[C:9]1=[N:10][C:2]([NH2:1])=[N:3][C:4]=2[Cl:11])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
108 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
The obtained crystals were washed with isopropanol (400 ml)
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)N1C2=NC(=NC(=C2N=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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